![molecular formula C12H11F3N2O2S2 B2471745 2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-92-3](/img/structure/B2471745.png)

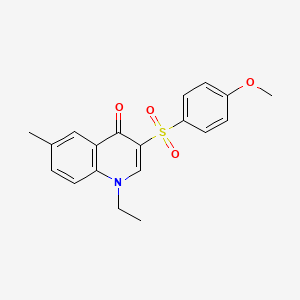

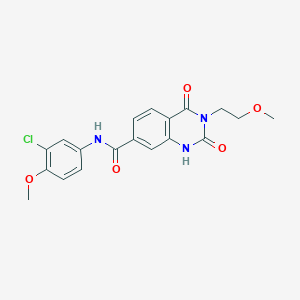

2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a mercapto group (-SH), a trifluoromethyl group (-CF3), and a tetrahydrothieno group, which is a sulfur-containing heterocycle.

Applications De Recherche Scientifique

DNA-Groove Binders

The compound has been explored as a DNA-groove binder. Researchers have achieved its regioselective synthesis through a one-pot cascade reaction involving 3-mercapto[1,2,4]triazoles and trifluoromethyl-β-diketones in the presence of NBS. The resulting product, 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles , exhibits promising interactions with DNA duplexes. Specifically, it binds to the minor groove of double-helical DNA, forming stable complexes. This property makes it a potential candidate for targeting tumor cell DNA and combating tumor-related afflictions .

Glycosylation Reactions

The compound’s trifluoromethyl group has been harnessed for glycosylation reactions. Specifically, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate serves as a stable and powerful thiophile. It activates p-tolyl thioglycoside donors at room temperature, facilitating efficient glycosylation reactions with various alcoholic acceptors. This application has implications in the synthesis of glycosides .

Benzimidazole Synthesis

The compound’s imidazole moiety has been utilized in the synthesis of benzimidazoles. These derivatives exhibit bioactivity against cancer cell lines (A549, MDA-MB-231, and PC3). Researchers have explored the effect of substituent groups on the structure of 2-phenylbenzimidazoles, providing insights into their therapeutic potential .

Other Applications

While the above applications highlight its significance, this compound’s unique structure and functional groups may find additional uses in fields such as materials science, catalysis, and medicinal chemistry. Further research is warranted to explore its full potential.

Propriétés

IUPAC Name |

5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2S2/c13-12(14,15)7-2-1-3-8(4-7)17-10-6-21(18,19)5-9(10)16-11(17)20/h1-4,9-10H,5-6H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDQQQCPBZFCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-1-(3-(trifluoromethyl)phenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)

![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2471663.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471665.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2471674.png)

![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)

![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)